2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid
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Overview
Description
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid is a synthetic organic compound with the molecular formula C12H16N2O5S It is known for its unique structure, which includes a sulfamoyl group attached to a phenyl ring, and a formamido group linked to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzenesulfonamide with isopropyl chloroformate to form the intermediate 4-[(Propan-2-yl)sulfamoyl]aniline. This intermediate is then reacted with chloroacetic acid in the presence of a base, such as sodium hydroxide, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.
Reduction: The formamido group can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The formamido group can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Propan-2-yl)sulfamoyl]benzoic acid
- N-(4-[(Propan-2-yl)sulfamoyl]phenyl)acetamide
- 2-[(4-[(Propan-2-yl)sulfamoyl]phenyl)amino]acetic acid
Uniqueness
2-({4-[(Propan-2-yl)sulfamoyl]phenyl}formamido)acetic acid is unique due to its combination of a sulfamoyl group and a formamido group attached to an acetic acid moiety. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
2-[[4-(propan-2-ylsulfamoyl)benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S/c1-8(2)14-20(18,19)10-5-3-9(4-6-10)12(17)13-7-11(15)16/h3-6,8,14H,7H2,1-2H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDDMYFAGBTHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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